6,7,8,9,10,11,17,18-オクタヒドロ-5H-ジベンゾ(e,n)(1,4,8,12)ジオキサジアザシクロペンタデシン

説明

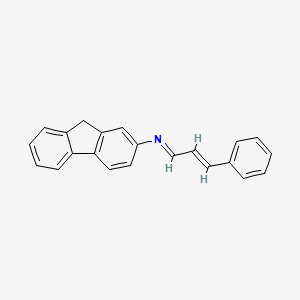

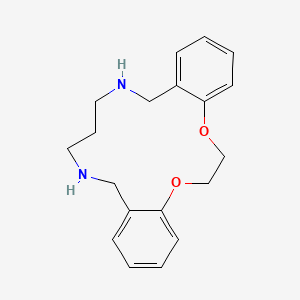

This compound is a macrocyclic crown ether compound . It has been investigated for its potential as a corrosion inhibitor on mild steel in a hydrochloric acid medium . It’s also used as a phase-transfer catalyst and as a synthon for the preparation of liquid crystal polyesters .

Chemical Reactions Analysis

This compound has been studied for its corrosion inhibition properties on mild steel in a hydrochloric acid medium . The adsorption of inhibitors on the exposed metal surface acted as a prominent factor for inhibition .科学的研究の応用

分光分析と錯体形成

この化合物は、クロロホルム溶液中でポリニトロフェノール誘導体と錯体を形成する能力について研究されています。 この用途は、大環状配位子と潜在的な汚染物質または化学剤との相互作用を理解する上で重要です .

イオン選択性電極の構築

もう1つのユニークな用途は、イオン選択性電極(ISE)の開発です。 具体的には、コーティングされたワイヤー銅(II)イオン選択性電極の開発に使用されており、電気化学センサーや検出システムにおける有用性を示しています .

作用機序

特性

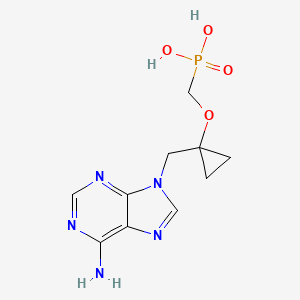

IUPAC Name |

2,5-dioxa-13,17-diazatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-8-18-16(6-1)14-20-10-5-11-21-15-17-7-2-4-9-19(17)23-13-12-22-18/h1-4,6-9,20-21H,5,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCYHXIUMOKQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2OCCOC3=CC=CC=C3CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215878 | |

| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65639-43-2 | |

| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65639-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065639432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,8,9,10,11,17,18-octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene interact with metal ions?

A: 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene is a macrocyclic ligand containing both oxygen and nitrogen atoms capable of coordinating with metal ions. Research indicates a strong affinity for silver(I) ions [, ]. This interaction is utilized in developing electrochemical sensors where the compound, embedded in a carbon paste electrode, selectively binds and detects silver(I) ions in solution [, ].

Q2: What is the role of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene in sensor development?

A: This compound has shown promise in developing electrochemical sensors, particularly for detecting silver(I) ions [, ]. When incorporated into a carbon paste electrode, it acts as a recognition element, selectively binding to silver(I) ions in solution. This interaction generates a measurable electrochemical signal, allowing for the quantitative determination of silver(I) ion concentration.

Q3: How does the solvent system affect the complexation ability of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?

A: Studies using competitive potentiometry and polarography have shown that the stability constants of metal complexes with 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene are influenced by the solvent system []. This suggests that the choice of solvent can significantly impact the compound's ability to bind metal ions and its potential applications in areas like metal ion extraction and sensing.

Q4: Are there any spectroscopic studies on the interactions of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?

A: Yes, researchers have investigated the complexation of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene with polynitrophenol derivatives using spectroscopic techniques in chloroform solutions []. This research provides valuable insights into the binding modes and strength of interactions between the compound and other molecules, which is crucial for understanding its behavior in different chemical environments.

Q5: Has 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene been explored for other applications besides silver(I) sensing?

A: Research demonstrates the use of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene as a neutral carrier in a coated wire copper(II) ion selective electrode []. This suggests a broader applicability of the compound in sensing various metal ions, potentially opening doors for developing selective electrodes for other target analytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)

![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)